molecular formula C7H4BrIN2 B13661714 5-Bromo-6-iodo-1H-indazole

5-Bromo-6-iodo-1H-indazole

Cat. No.: B13661714
M. Wt: 322.93 g/mol
InChI Key: IWAXZLWZBJJHRJ-UHFFFAOYSA-N
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Description

5-Bromo-6-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of both bromine and iodine atoms in the 5 and 6 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) and iodine in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure selective bromination and iodination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the compound, reducing the formation of byproducts and ensuring consistent quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-iodo-1H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-6-iodo-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

  • 5-Bromo-1H-indazole
  • 6-Iodo-1H-indazole
  • 5-Chloro-6-iodo-1H-indazole

Comparison: 5-Bromo-6-iodo-1H-indazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity compared to other halogenated indazoles. The combination of these halogens can lead to distinct electronic properties and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-6-iodo-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAXZLWZBJJHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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